(2,4-Diethylphenyl)methanol

Description

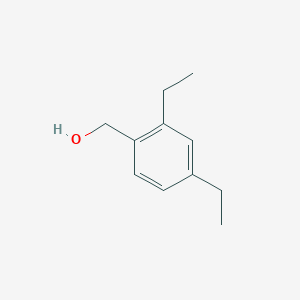

(2,4-Diethylphenyl)methanol (C11H16O) is a benzyl alcohol derivative featuring two ethyl substituents at the 2- and 4-positions of the phenyl ring. The compound’s structure combines the reactivity of a primary alcohol (-CH2OH) with the steric and electronic effects of the diethylphenyl group.

Properties

CAS No. |

1147858-86-3 |

|---|---|

Molecular Formula |

C11H16O |

Molecular Weight |

164.24 g/mol |

IUPAC Name |

(2,4-diethylphenyl)methanol |

InChI |

InChI=1S/C11H16O/c1-3-9-5-6-11(8-12)10(4-2)7-9/h5-7,12H,3-4,8H2,1-2H3 |

InChI Key |

DVMOGHSUSIIMEP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)CO)CC |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- (2,6-Diethylphenyl)methanol Derivatives: Compounds like 5-(2,4-Dichlorophenyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazole-3-thiol () highlight the impact of ethyl group positioning. The 2,6-diethyl substitution creates significant steric hindrance around the phenyl ring, reducing accessibility for electrophilic substitution reactions compared to the 2,4-isomer. Electronic effects are also modulated; 2,6-substitution may stabilize carbocation intermediates less effectively than 2,4-substitution due to reduced resonance donation .

- Bis(3,5-diethylphenyl)methanol (): This compound, synthesized via SOCl2-mediated chlorination, demonstrates how bulky 3,5-diethyl groups influence reactivity. The steric bulk slows nucleophilic substitution rates compared to (2,4-diethylphenyl)methanol, where ethyl groups are positioned to allow greater ring planarity and conjugation .

Alkyl Chain Length and Branching

- (4-Butylphenyl)methanol (): Replacing ethyl with a butyl group increases hydrophobicity (logP ~2.8 vs. ~3.5 for butyl) and boiling point (estimated ΔT ~20–30°C). However, the longer chain reduces solubility in polar solvents like water, limiting applications in aqueous-phase reactions .

- 4-(Dimethylamino)phenylmethanol (): The dimethylamino group introduces strong electron-donating effects, lowering the alcohol’s acidity (pKa ~12–14) compared to this compound (estimated pKa ~15–16). This enhances its utility in nucleophilic reactions under mild conditions .

Functional Group Variations

- 1-(2,4-Diethylphenyl)ethanone (): The ketone analog (C12H16O, MW 176.26 g/mol) lacks the hydroxyl group, eliminating hydrogen-bonding capability. This results in a lower boiling point (~240°C vs. ~260°C estimated for the methanol derivative) and reduced solubility in polar solvents .

- [2-(4-Methylperhydro-1,4-diazepin-1-yl)phenyl]methanol (): The heterocyclic amine substituent enhances coordination with metal catalysts, making this compound more reactive in catalytic hydrogenation compared to this compound .

Table 1: Key Properties of Selected Compounds

*Estimated values based on analogous structures.

Research Findings and Mechanistic Insights

- Synthetic Reactivity: this compound’s hydroxyl group is less acidic than phenol derivatives (e.g., 2,4-dimethylphenol, ) but more reactive than tertiary alcohols due to reduced steric hindrance. This enables esterification and etherification under moderate conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.